XtalFluor-E

描述

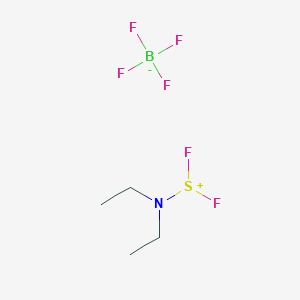

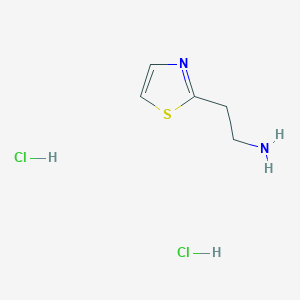

XtalFluor-E, also known as this compound, is a useful research compound. Its molecular formula is C4H10BF6NS and its molecular weight is 229 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

- XtalFluor-E is primarily used for introducing fluorine atoms into organic molecules. This transformation significantly alters the properties of the target compounds .

- Only upon subsequent exposure to a promoter (such as DBU, Et₃N·3HF, or Et₃N·2HF), does fluoride attack the activated carbon atom, resulting in deoxofluorination .

- This compound affects various pathways:

- Environmental factors influence efficacy and stability:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Action Environment

生化分析

Biochemical Properties

XtalFluor-E plays a crucial role in biochemical reactions, particularly in the deoxofluorination of carbonyl compounds and alcohols. It interacts with various biomolecules, including enzymes and proteins, to facilitate the conversion of alcohols to alkyl fluorides, aldehydes and ketones to geminal difluorides, and carboxylic acids to acyl fluorides . The interaction of this compound with these biomolecules is primarily through the activation of the carbon-oxygen bond, which allows for the subsequent attack by fluoride ions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the fluorination of proteins can lead to changes in their folding and stability, which in turn can impact their function and interactions with other proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of the carbon-oxygen bond without the concomitant release of free fluoride ions . This activation is thought to occur through the formation of a reactive intermediate, which is then attacked by fluoride ions upon exposure to a promoter such as triethylamine trihydrofluoride . This mechanism allows for the efficient deoxofluorination of various substrates, making this compound a valuable reagent in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound has greater thermal stability compared to other deoxofluorination reagents, such as diethylaminosulfur trifluoride . This stability makes it suitable for use in long-term experiments and large-scale synthesis. Over extended periods, this compound may degrade, leading to a decrease in its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively introduce fluorine into biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes . These adverse effects highlight the importance of careful dosage control when using this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of carbonyl compounds and alcohols. It interacts with enzymes and cofactors to facilitate the deoxofluorination process, leading to the formation of fluorinated metabolites . These interactions can affect metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of this compound, affecting its availability and effectiveness in biochemical reactions . The distribution of this compound within cells can also impact its interactions with target biomolecules and its overall activity .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . These factors can direct this compound to specific compartments or organelles within the cell, affecting its activity and function . For example, the localization of this compound to the endoplasmic reticulum or mitochondria can impact its interactions with enzymes and other biomolecules involved in metabolic processes .

属性

IUPAC Name |

diethylamino(difluoro)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKFQWRRIXZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCN(CC)[S+](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659249 | |

| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63517-29-3 | |

| Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diethylamino)difluorosulfonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: XtalFluor-E, or diethylaminodifluorosulfinium tetrafluoroborate, is a fluorinating and activating reagent widely employed in organic synthesis. [] It serves as a safer and more stable alternative to traditional fluorinating agents like DAST and Deoxo-Fluor. [, ]

ANone: The molecular formula of this compound is C4H10BF6NS, and its molecular weight is 229.00 g/mol. []

ANone: this compound is a crystalline solid with a melting point of 84-85 °C. [] While it exhibits good stability under recommended storage conditions (2-8 °C in a dry place), it reacts violently with water. [] Therefore, handling this compound requires caution and should always be performed in a well-ventilated fume hood.

ANone: this compound generally displays higher selectivity compared to DAST and Deoxo-Fluor, particularly in reactions prone to elimination side reactions. [] This enhanced selectivity makes it a valuable tool for synthesizing complex molecules with specific fluorination patterns.

ANone: Deoxofluorination reactions with this compound are typically carried out at room temperature in solvents like ethyl acetate or dichloromethane. [, ] The reagent is usually employed in slight excess (1.1 to 2 equivalents) relative to the substrate. [, ]

ANone: Yes, this compound facilitates the synthesis of acyl fluorides from carboxylic acids. [] This transformation requires a catalytic amount of sodium fluoride and occurs at room temperature in ethyl acetate. [] The workup generally involves a simple filtration through a silica gel pad, yielding the desired acyl fluoride. []

ANone: this compound has proven effective in synthesizing various heterocycles, including 1,3,4-oxadiazoles, [, , ] 2-oxazolines, [, , , ] 2-thiazolines, [, ] and 2-benzooxazoles. []

ANone: this compound promotes the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. [, , ] The addition of acetic acid as an additive has been shown to enhance the yield of 1,3,4-oxadiazoles in these reactions. []

ANone: Yes, this compound has been successfully employed in the synthesis of fluorinated diamino acid derivatives. [, ] The process involves a stereoselective aziridination followed by a regioselective ring-opening of the aziridine using this compound. [, ]

ANone: this compound enables the synthesis of monofluoroalkenes from cyclohexanone derivatives via eliminative deoxofluorination. [] This one-step procedure occurs at room temperature and offers a convenient route to these valuable compounds. []

ANone: Yes, this compound has been employed in the stereoselective synthesis of the apoptolidin disaccharide, a natural product with potent antitumor activity. [] Specifically, it was used to efficiently prepare a fluorodisaccharide intermediate. []

ANone: this compound offers several advantages over DAST and Deoxo-Fluor, including:

- Enhanced Safety: this compound is a crystalline solid, making it easier and safer to handle compared to the liquid DAST and Deoxo-Fluor. [, ]

- Improved Stability: this compound exhibits greater thermal stability and is less prone to decomposition, leading to safer reaction profiles. []

- Reduced HF Formation: Unlike DAST and Deoxo-Fluor, this compound does not generate highly corrosive free hydrogen fluoride (HF) during reactions. [] This compatibility allows for the use of standard borosilicate glassware, simplifying reaction setups. []

ANone: While the provided research papers primarily focus on experimental applications of this compound, computational studies can be valuable for understanding its reactivity. Exploring reaction mechanisms, transition states, and potential intermediates through computational methods like DFT calculations could provide further insights into its reactivity and selectivity.

ANone: Despite its advantages, this compound has limitations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(propan-2-yl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B1450935.png)

![7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1450941.png)

![2,3-Dihydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1450943.png)

![3-(4-fluorophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1450945.png)

![(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1450947.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)

![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)